N-Butylpropanamide

CAS No.: 2955-67-1

Cat. No.: VC1970312

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2955-67-1 |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| IUPAC Name | N-butylpropanamide |

| Standard InChI | InChI=1S/C7H15NO/c1-3-5-6-8-7(9)4-2/h3-6H2,1-2H3,(H,8,9) |

| Standard InChI Key | XQZDWKBCGAJXLC-UHFFFAOYSA-N |

| SMILES | CCCCNC(=O)CC |

| Canonical SMILES | CCCCNC(=O)CC |

Introduction

Chemical Structure and Properties

Structural Characteristics

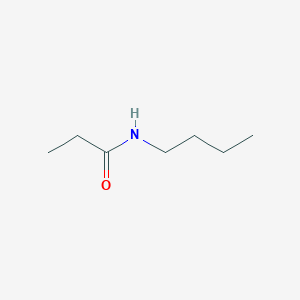

N-Butylpropanamide features an amide bond connecting a propanoyl group to a butyl chain. The molecular structure can be represented by the following identifiers:

| Parameter | Value |

|---|---|

| IUPAC Name | N-butylpropanamide |

| CAS Registry Number | 2955-67-1 |

| Molecular Formula | C7H15NO |

| SMILES Notation | CCCCNC(=O)CC |

| InChI | InChI=1S/C7H15NO/c1-3-5-6-8-7(9)4-2/h3-6H2,1-2H3,(H,8,9) |

| InChIKey | XQZDWKBCGAJXLC-UHFFFAOYSA-N |

Table 1: Structural identifiers of N-Butylpropanamide

Physical Properties

N-Butylpropanamide exhibits specific physical characteristics that determine its behavior in various chemical and biological systems:

| Property | Value |

|---|---|

| Molecular Weight | 129.20 g/mol |

| Density | 0.861 g/cm³ |

| Boiling Point | 225.7°C at 760 mmHg |

| Flash Point | 122.3°C |

| Melting Point | Not Available |

| LogP | 1.70360 |

| Polar Surface Area (PSA) | 29.10000 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Table 2: Physical properties of N-Butylpropanamide

Chromatographic and Spectroscopic Properties

Gas Chromatography Data

N-Butylpropanamide has been characterized using gas chromatography, providing important retention indices for analytical identification:

| Column Type | Active Phase | Temperature (°C) | Retention Index | Reference |

|---|---|---|---|---|

| Packed | SE-30 | 180 | 1140 | Krawczyk and Piotrowski, 1989 |

| Capillary | VF-5MS | Temperature ramp 60-270°C | 1185 | NIST Mass Spectrometry Data Center |

Table 3: Gas chromatography retention indices of N-Butylpropanamide

Mass Spectrometry

Chemical Reactivity

Hydrolysis Reactions

As an amide, N-Butylpropanamide can undergo hydrolysis in the presence of dilute acids, resulting in the formation of propanoic acid and butylamine. This reactivity is important when considering the stability of the compound in different environments and its potential metabolic pathways in biological systems.

Oxidation Reactions

Research has identified N-Butylpropanamide as one of the products formed during the copper(I) chloride-promoted oxidation of tri-n-butylamine at 80°C. This reaction is part of a carbon-by-carbon degradation process of the n-butyl group, which also yields other products including di-n-butylamine, N,N-di-n-butylformamide, and N,N-di-n-butylacetamide.

Biological Activities and Applications

Effect on Drug Absorption

One of the most significant biological activities of N-Butylpropanamide is its ability to enhance the intestinal absorption of certain drugs, particularly steroids. Studies conducted on rats have demonstrated that N-Butylpropanamide significantly increases the absorption of prednisone and prednisolone in the small intestine at a concentration of 28 mM.

The mechanism of action involves the formation of a steroid-amide complex within the intestinal barrier, which effectively increases the permeability of these drugs. This enhancement effect has been confirmed using artificial lipoid barriers, where N-Butylpropanamide increased the transfer rate of prednisone and prednisolone.

Cellular Effects

N-Butylpropanamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with enzymes and proteins by forming hydrogen bonds with their active sites, potentially inhibiting or modifying their activity.

Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These effects are primarily attributed to its ability to form hydrogen bonds and interact with various biomolecules within the cell.

Synthesis Methods

From Propanoic Acid and Butylamine

N-Butylpropanamide can be synthesized through the condensation reaction between propanoic acid and butylamine. This reaction typically requires the activation of the carboxylic acid, either through conversion to an acid chloride or through the use of coupling agents that facilitate the direct formation of the amide bond .

Analytical Methods for Identification

Chromatographic Analysis

Gas chromatography (GC) is commonly used for the identification and quantification of N-Butylpropanamide. The compound exhibits characteristic retention indices on different stationary phases, as detailed in Table 3. These values can be used as reference points for analytical identification .

Spectroscopic Methods

Mass spectrometry provides a definitive means of identifying N-Butylpropanamide, with characteristic fragmentation patterns recorded in the NIST database. Additionally, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and other spectroscopic techniques can be employed for structural confirmation .

Comparison with Related Compounds

N-Butylpropanamide shares structural similarities with other N-substituted amides. The table below compares its properties with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | CAS Number |

|---|---|---|---|---|

| N-Butylpropanamide | C7H15NO | 129.20 | 1.70 | 2955-67-1 |

| N-Butyl-2-methylpropanamide | C8H17NO | 143.23 | 1.80 | 6282-85-5 |

| N-tert-Butylpropanamide | C7H15NO | 129.20 | 1.00 | 1118-32-7 |

| N-Benzyl-N-butylpropanamide | C14H21NO | 219.32 | - | - |

Table 4: Comparison of N-Butylpropanamide with related compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume